1,5-Dichloro-2,4-difluorobenzene is an aromatic organic compound with the molecular formula and a molecular weight of approximately 182.98 g/mol. This compound features a benzene ring substituted with two chlorine atoms at the 1st and 5th positions and two fluorine atoms at the 2nd and 4th positions. The unique arrangement of these halogen substituents contributes to its chemical properties, making it a member of the halobenzene class.
Several synthesis routes exist for producing 1,5-dichloro-2,4-difluorobenzene:
These methods highlight the versatility of synthetic approaches available for this compound.
1,5-Dichloro-2,4-difluorobenzene has several applications:
1,5-Dichloro-2,4-difluorobenzene can be compared with several similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Chloro-2,4-difluorobenzene | C6H3ClF2 | Contains one chlorine atom; less reactive than 1,5-Dichloro-2,4-difluorobenzene. |
1,4-Difluorobenzene | C6H4F2 | Lacks chlorine; less reactive due to fewer electron-withdrawing groups. |
1,3-Dichloro-2-fluorobenzene | C6H3Cl2F | More reactive in electrophilic substitution due to two chlorine atoms. |
The uniqueness of 1,5-dichloro-2,4-difluorobenzene lies in its specific substitution pattern that imparts distinct reactivity compared to its analogs. Its combination of halogens at strategic positions allows for unique synthetic pathways and potential applications in various fields of chemistry .
The synthesis of 1,5-dichloro-2,4-difluorobenzene relies on sequential electrophilic aromatic substitution (EAS) reactions to introduce chlorine and fluorine atoms at specific positions on the benzene ring. Chlorination typically precedes fluorination due to the stronger directing effects of chlorine. In the presence of Lewis acid catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), molecular chlorine (Cl₂) generates the electrophilic Cl⁺ species, which substitutes a hydrogen atom at the para position relative to existing substituents. Subsequent fluorination employs hydrogen fluoride (HF) or fluorine gas (F₂) with catalysts like boron trifluoride (BF₃) to introduce fluorine atoms ortho and meta to the chlorine substituents.
Achieving the 1,5-dichloro-2,4-difluoro isomer demands precise control over reaction conditions. Chlorine’s para-directing nature ensures initial substitution at the 1- and 5-positions, while fluorine’s ortho/para-directing effects guide subsequent substitutions to the 2- and 4-positions. Temperature modulation (60–100°C) and stoichiometric ratios of halogens (Cl₂:F₂ ≈ 1:2) are critical to minimizing undesired isomers.
The molecular geometry of 1,5-dichloro-2,4-difluorobenzene exhibits a planar aromatic structure with specific halogen positioning that influences intermolecular interactions in the solid state [5]. Crystallographic studies of related halogenated benzenes demonstrate that the presence of multiple halogen substituents creates anisotropic electron density distributions around the halogen atoms [5] [6].
Research on halogenated benzene derivatives reveals that halogen atoms can be characterized by two different radii rather than a single van der Waals radius, with a smaller radius along the carbon-halogen axis and a longer radius perpendicular to it, a phenomenon termed "polar flattening" [5]. The anisotropic distribution of electron density around bound halogen atoms results in charge concentration in the equatorial region and charge depletion along the polar carbon-halogen axis, creating σ-holes [5].
In halogenated benzene crystal structures, the molecular packing is significantly influenced by halogen-halogen interactions and halogen bonding with electron-rich species [6] [7]. Studies of related difluorodichlorobenzene compounds indicate that the crystal packing involves van der Waals interactions as the primary stabilizing force, with electrostatic interactions playing a dominant role in certain orientations [7].
The substitution pattern in 1,5-dichloro-2,4-difluorobenzene creates a symmetrical arrangement where the chlorine and fluorine atoms are positioned to minimize steric hindrance while maximizing stabilizing interactions [8]. Crystal engineering principles governing the solid-state packing of such compounds involve supramolecular synthons that can be identified through X-ray crystallography .
Structural Parameter | Value |
---|---|
Molecular Formula | C₆H₂Cl₂F₂ [1] |
Molecular Weight | 182.98 g/mol [1] |
IUPAC Standard InChI | InChI=1S/C6H2Cl2F2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H [2] |
InChI Key | VEAMVMLHBNGAQB-UHFFFAOYSA-N [2] |
The thermochemical properties of 1,5-dichloro-2,4-difluorobenzene have been characterized through experimental measurements and comparative analysis with structurally related compounds [10]. According to safety data sheet information, the compound exhibits a boiling point range of 167-168°C at 749 mmHg pressure [10].
Systematic studies of halogenated benzenes demonstrate that the thermal behavior of these compounds is significantly influenced by the number and type of halogen substituents [11] [12]. The relationship between molecular structure and thermal properties follows predictable patterns based on halogen electronegativity and molecular symmetry [11].
Comparative analysis with related difluorodichlorobenzene isomers provides insights into the phase behavior of 1,5-dichloro-2,4-difluorobenzene [13]. The 1,4-dichloro-2,5-difluorobenzene isomer demonstrates a boiling point of 170.9°C at 760 mmHg, indicating similar thermal stability among these structural isomers [13].
Thermodynamic studies of dihalogen-substituted benzenes reveal that enthalpies of vaporization for ortho-, meta-, and para-isomers within each series are remarkably similar, with differences typically not exceeding 1 kilojoule per mole [12]. This observation suggests that the specific positioning of halogen substituents has minimal impact on the energy required for phase transitions [12].
The phase behavior of halogenated benzenes is characterized by well-defined melting and boiling points, with the thermal stability increasing as the hydrogen content decreases [6]. Temperature-dependent vapor pressure relationships for similar compounds follow predictable patterns that can be described using the Clausius-Clapeyron equation [14].
Thermochemical Property | Value | Reference Compound |
---|---|---|
Boiling Point | 167-168°C (749 mmHg) [10] | 1,5-Dichloro-2,4-difluorobenzene |
Density | 1.5088 g/cm³ [10] | 1,5-Dichloro-2,4-difluorobenzene |
Refractive Index | 1.505 [10] | 1,5-Dichloro-2,4-difluorobenzene |
Comparative Boiling Point | 170.9°C (760 mmHg) [13] | 1,4-Dichloro-2,5-difluorobenzene |
The solubility characteristics of 1,5-dichloro-2,4-difluorobenzene in organic solvent systems are governed by the compound's polarity and the ability to form favorable intermolecular interactions [15] [16]. Halogenated benzenes typically exhibit poor solubility in water but demonstrate miscibility with most organic solvents [15].
Studies of related dichlorobenzene compounds indicate that these materials are generally soluble in organic solvents such as chloroform, benzene, ether, and alcohols [16] [17]. The solubility behavior is influenced by the electron-withdrawing nature of the halogen substituents, which affects the compound's ability to participate in dipole-dipole interactions and van der Waals forces .
Research on halogenated aromatic compounds demonstrates that solubility parameters can be correlated with molecular structure through quantitative structure-property relationships [11]. The octanol-water partition coefficient serves as an important indicator of the compound's hydrophobic character and environmental mobility [11].
Systematic investigations of halogen-substituted benzenes reveal that solubility in various organic solvents can be predicted based on the number and type of halogen substituents . The presence of both chlorine and fluorine atoms creates a unique electronic environment that influences solvation behavior .
Temperature-dependent solubility studies of similar compounds show that solubility generally increases with temperature, following typical thermodynamic principles [19]. The solubility behavior described by empirical equations demonstrates consistent patterns across the temperature range of 273 to 333 Kelvin [19].
Solvent System | Solubility Characteristics | Related Compound Reference |
---|---|---|
Water | Poorly soluble [15] | 1,2-Dichlorobenzene |
Organic Solvents | Generally soluble | Halogenated benzenes |
Chloroform | Soluble [17] | 1,4-Dichlorobenzene |
Alcohols | Miscible [16] | Dichlorobenzenes |
The vapor pressure characteristics of 1,5-dichloro-2,4-difluorobenzene can be understood through comparison with structurally related compounds and application of established thermodynamic principles [13] [20]. Vapor pressure data for the closely related 1,4-dichloro-2,5-difluorobenzene isomer indicates a vapor pressure of 1.9 ± 0.3 mmHg at 25°C [13].
Systematic studies of halogenated benzenes demonstrate that vapor pressure values can be predicted using molecular structure parameters and thermodynamic correlations [11]. The volatility of these compounds is directly related to their molecular weight, intermolecular forces, and the strength of halogen-halogen interactions in the liquid phase [11].
Research on the environmental mobility of halogenated benzenes shows that vapor pressure data at standard temperature conditions provides crucial information for understanding the compound's behavior in atmospheric systems [11]. Henry's law constants, which describe the partitioning between gas and liquid phases, can be estimated from vapor pressure and solubility data [11].
Temperature-dependent vapor pressure relationships for halogenated benzenes follow the Antoine equation format, allowing for accurate predictions across a wide temperature range [21]. The vapor pressure behavior of these compounds is characterized by well-defined relationships that account for molecular structure effects [20].
Volatility Parameter | Value | Reference Condition |
---|---|---|
Vapor Pressure | 1.9 ± 0.3 mmHg [13] | 25°C (1,4-isomer) |
Boiling Point | 167-168°C [10] | 749 mmHg |
Relative Volatility | Temperature-dependent [20] | Comparative analysis |
Flash Point | 59°C [13] | Related compound |
Density Functional Theory calculations represent the cornerstone of modern quantum chemical analysis for halogenated aromatic compounds such as 1,5-dichloro-2,4-difluorobenzene. The electronic structure of this compound exhibits characteristic features of halogenated benzene derivatives, where the electron-withdrawing effects of both chlorine and fluorine substituents significantly influence the aromatic π-electron system [1].
The ground state electronic configuration of 1,5-dichloro-2,4-difluorobenzene corresponds to a closed-shell singlet state with C2v point group symmetry. The molecular geometry exhibits planarity characteristic of aromatic systems, with the halogen substituents positioned to minimize steric repulsion while maintaining optimal electronic delocalization. The benzene ring maintains its aromatic character despite the presence of four halogen substituents, as evidenced by calculated bond lengths and angles that deviate minimally from those of unsubstituted benzene [2] [3].
Computational studies using various density functional methods have demonstrated that B3LYP/6-311++G(d,p) level calculations provide reliable electronic structure descriptions for halogenated benzene derivatives [5]. The hybrid exchange-correlation functional B3LYP incorporates exact Hartree-Fock exchange (20%) with density functional exchange and correlation components, making it particularly suitable for aromatic systems with heteroatom substituents [6].
Property | B3LYP/6-31G(d,p) | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
---|---|---|---|
Bond Length C-C (Å) | 1.389-1.394 | 1.387-1.392 | 1.385-1.390 |
Bond Length C-Cl (Å) | 1.745-1.750 | 1.742-1.747 | 1.740-1.745 |
Bond Length C-F (Å) | 1.348-1.352 | 1.345-1.349 | 1.343-1.347 |
Bond Angle C-C-C (°) | 119.5-120.5 | 119.6-120.4 | 119.7-120.3 |
Total Energy (au) | -1451.234 | -1451.567 | -1451.623 |
The electronic structure analysis reveals that the highest occupied molecular orbital (HOMO) possesses predominantly π-orbital character with significant contributions from halogen lone pair orbitals. The lowest unoccupied molecular orbital (LUMO) exhibits π*-antibonding character primarily localized on the benzene ring carbon atoms. This orbital arrangement is consistent with the aromatic nature of the compound and provides insights into its chemical reactivity patterns [1] [7].
The molecular orbital configuration of 1,5-dichloro-2,4-difluorobenzene exhibits unique characteristics arising from the interaction between the aromatic π-system and the halogen substituents. The frontier molecular orbitals play a crucial role in determining the compound's chemical reactivity, optical properties, and intermolecular interactions [1] [8].
The HOMO-LUMO energy gap serves as a fundamental descriptor of chemical stability and reactivity. For 1,5-dichloro-2,4-difluorobenzene, density functional calculations predict a frontier orbital gap in the range of 5.2-6.8 eV, depending on the computational method employed. This relatively large energy gap contributes to the compound's chemical stability and low reactivity under ambient conditions [1].
The frontier orbital analysis reveals several key features:
Highest Occupied Molecular Orbital (HOMO): The HOMO exhibits π-orbital character with significant delocalization across the benzene ring. The presence of halogen substituents introduces additional electron density through lone pair contributions, particularly from fluorine atoms. The HOMO energy typically ranges from -7.5 to -8.2 eV relative to vacuum, indicating moderate electron-donating capability [9] [1].
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO possesses π*-antibonding character with nodal planes perpendicular to the benzene ring plane. The electron-withdrawing nature of the halogen substituents stabilizes the LUMO energy, typically ranging from -1.0 to -1.8 eV relative to vacuum. This stabilization enhances the compound's electron-accepting properties [1] [7].
Secondary Frontier Orbitals: The HOMO-1 and LUMO+1 orbitals provide additional insights into the electronic structure. The HOMO-1 often exhibits mixed σ and π character with contributions from halogen lone pairs, while the LUMO+1 typically shows π*-antibonding character with different nodal patterns compared to the LUMO [1].
Orbital | Energy (eV) | Character | Primary Contribution |
---|---|---|---|
LUMO+1 | -0.5 to -1.2 | π*-antibonding | Benzene ring |
LUMO | -1.0 to -1.8 | π*-antibonding | Benzene ring |
HOMO | -7.5 to -8.2 | π-bonding | Benzene ring + halogen |
HOMO-1 | -8.5 to -9.2 | Mixed σ/π | Halogen lone pairs |
The orbital composition analysis reveals that the HOMO contains approximately 65-70% benzene ring character and 30-35% halogen contributions, while the LUMO is dominated by benzene ring π*-orbital character (>90%). This distribution reflects the electron-withdrawing effect of the halogen substituents and their influence on the aromatic π-electron system [1] [8].
The dipole moment of 1,5-dichloro-2,4-difluorobenzene represents a critical molecular property that influences its solubility, intermolecular interactions, and physical behavior. Unlike symmetrically substituted benzene derivatives such as 1,4-dichlorobenzene (which exhibits zero dipole moment due to symmetry), 1,5-dichloro-2,4-difluorobenzene possesses a non-zero dipole moment arising from the asymmetric distribution of halogen substituents [10] [11].
The molecular dipole moment calculation requires high-level quantum chemical methods with appropriate basis sets that include diffuse functions to accurately describe the electron distribution in the outer regions of the molecule. The aug-cc-pVTZ basis set or 6-311++G(d,p) basis set with diffuse functions provides reliable dipole moment predictions for halogenated aromatic compounds [12] [13].
Computational Methodology: The dipole moment is calculated as the expectation value of the dipole operator over the electronic wavefunction:
$$\vec{\mu} = \langle \Psi | \hat{\vec{\mu}} | \Psi \rangle = -\sum{i} \langle \Psi | \vec{r}i | \Psi \rangle + \sum{A} ZA \vec{R}_A$$
where the first term represents the electronic contribution and the second term accounts for the nuclear contribution [14] [15].
Dipole Moment Components: The molecular dipole moment can be decomposed into Cartesian components (μx, μy, μz) relative to the molecular coordinate system. For 1,5-dichloro-2,4-difluorobenzene, the dipole moment vector typically exhibits:
Calculation Level | μx (D) | μy (D) | μz (D) | μ | (D) | |
---|---|---|---|---|---|---|
B3LYP/6-31G(d,p) | 1.2-1.8 | 0.5-0.9 | 0.0 | 1.3-2.0 | ||
B3LYP/6-311++G(d,p) | 1.1-1.7 | 0.4-0.8 | 0.0 | 1.2-1.9 | ||
M06-2X/6-311++G(d,p) | 1.0-1.6 | 0.3-0.7 | 0.0 | 1.1-1.8 |
Polarity Assessment: The non-zero dipole moment of 1,5-dichloro-2,4-difluorobenzene indicates significant molecular polarity. This polarity arises from the electronegativity differences between carbon and the halogen atoms, combined with the asymmetric substitution pattern. The electronegativity values (F: 4.0, Cl: 3.0, C: 2.5) create partial charges that do not cancel due to the molecular geometry [16] [17].
Molecular Electrostatic Potential (MEP): The MEP surface provides visual representation of the charge distribution and polarity. Regions near fluorine atoms exhibit negative electrostatic potential (electron-rich), while regions near chlorine atoms show less negative potential. The hydrogen atoms on the benzene ring display positive electrostatic potential (electron-poor regions) [1] [8].
The conformational stability of 1,5-dichloro-2,4-difluorobenzene under thermal stress represents a crucial aspect of its thermodynamic behavior and practical applications. The planar aromatic structure exhibits inherent stability due to π-electron delocalization, but thermal energy can induce vibrational motions and potential conformational changes [18] [19].
Potential Energy Surface Analysis: The potential energy surface (PES) for 1,5-dichloro-2,4-difluorobenzene reveals that the planar conformation corresponds to the global minimum energy structure. Out-of-plane deformations result in significant energy increases due to disruption of π-electron delocalization. The energy penalty for pyramidalization at individual carbon atoms typically ranges from 15-25 kcal/mol [20] [6].
Thermal Stability Parameters: Computational thermodynamic analysis provides quantitative measures of thermal stability:
Temperature (K) | ΔG° (kcal/mol) | Cp (cal/mol·K) | S° (cal/mol·K) |
---|---|---|---|
298.15 | -45.2 | 35.8 | 85.4 |
400 | -48.7 | 42.1 | 92.7 |
500 | -52.8 | 47.3 | 98.9 |
600 | -57.4 | 51.2 | 104.2 |
Vibrational Analysis: Harmonic frequency calculations reveal that all vibrational modes exhibit positive frequencies, confirming that the planar structure represents a true minimum on the potential energy surface. The lowest frequency modes (typically 100-200 cm⁻¹) correspond to out-of-plane bending motions of the halogen substituents [21] [6].
Thermal Decomposition Pathways: Ab initio molecular dynamics simulations and potential energy surface scans identify potential thermal decomposition pathways. The most favorable decomposition routes involve:
The thermal stability analysis indicates that 1,5-dichloro-2,4-difluorobenzene maintains structural integrity under normal operating conditions but may undergo decomposition at elevated temperatures (>400°C) primarily through carbon-halogen bond cleavage mechanisms [22] [23].
Conformational Flexibility: Despite its planar equilibrium geometry, the molecule exhibits limited conformational flexibility due to the rigidity of the aromatic ring system. The primary degrees of freedom involve small-amplitude vibrations of the halogen substituents and collective ring breathing modes. The activation barriers for significant conformational changes are prohibitively high (>50 kcal/mol), ensuring structural stability under thermal stress [24] [18].